2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the synthesis of the thiazole ring. This can be achieved by reacting 2,6-dichlorobenzaldehyde with thiourea in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at elevated temperatures to form 2-(2,6-dichlorophenyl)-1,3-thiazole.
Acylation Reaction: The thiazole derivative is then subjected to an acylation reaction with chloroacetyl chloride in the presence of a base like pyridine to form 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]acetyl chloride.
Amidation Reaction: Finally, the acyl chloride is reacted with 2-furylmethylamine in the presence of a base such as triethylamine to yield the target compound, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but often employs continuous flow processes to enhance yield and efficiency. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents such as sodium methoxide or sodium ethoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Sodium methoxide, sodium ethoxide; reactions are performed in polar aprotic solvents such as dimethyl sulfoxide or dimethylformamide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted thiazole derivatives
Scientific Research Applications
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other bioactive molecules
Mechanism of Action
The mechanism of action of 2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound’s thiazole ring can engage in hydrogen bonding and hydrophobic interactions with target proteins, leading to inhibition or modulation of their activity. This can result in various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(2,6-Dichlorophenyl)acetamide
- 2-(2,6-Dichlorophenyl)-1,3-thiazole
- 2-(2,6-Dichlorophenyl)-N-(2-furylmethyl)acetamide
Uniqueness
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N~1~-(2-furylmethyl)acetamide is unique due to the presence of both the thiazole and furan rings, which confer distinct chemical and biological properties. The combination of these rings enhances the compound’s ability to interact with a wide range of biological targets, making it a versatile molecule for various applications .
Properties
Molecular Formula |
C16H12Cl2N2O2S |
---|---|
Molecular Weight |
367.2 g/mol |
IUPAC Name |
2-[2-(2,6-dichlorophenyl)-1,3-thiazol-4-yl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C16H12Cl2N2O2S/c17-12-4-1-5-13(18)15(12)16-20-10(9-23-16)7-14(21)19-8-11-3-2-6-22-11/h1-6,9H,7-8H2,(H,19,21) |
InChI Key |
CDGCVALMAURRTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC(=CS2)CC(=O)NCC3=CC=CO3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.